Home > Products > Screening Compounds P120592 > Bcr-abl Inhibitor II
Bcr-abl Inhibitor II -

Bcr-abl Inhibitor II

Catalog Number: EVT-15266463
CAS Number:
Molecular Formula: C16H11F2N3OS2
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bcr-abl Inhibitor II is a small molecule specifically designed to inhibit the Bcr-Abl fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein functions as a constitutively active tyrosine kinase, contributing significantly to the pathogenesis of chronic myelogenous leukemia and acute lymphoblastic leukemia. The development of Bcr-abl inhibitors arose from the need to address resistance to earlier therapies, particularly imatinib, which is often ineffective against certain mutations in the Bcr-Abl gene .

Source and Classification

Bcr-abl Inhibitor II belongs to a class of compounds known as tyrosine kinase inhibitors. These inhibitors are critical in targeting specific kinases involved in cancer proliferation and survival. The classification of Bcr-abl Inhibitor II can be further detailed as follows:

  • Type: Small molecule inhibitor
  • Target: Bcr-Abl fusion protein
  • Mechanism: Competitive inhibition at the ATP-binding site
Synthesis Analysis

Methods and Technical Details

The synthesis of Bcr-abl Inhibitor II involves several key steps:

  1. Preparation of Core Structure: The synthesis typically begins with the formation of a substituted aniline.
  2. Reactions:
    • Palladium-Catalyzed Coupling Reactions: These are used to form carbon-carbon bonds.
    • Nucleophilic Substitution: This step introduces various functional groups essential for activity.
    • Amide Bond Formation: This reaction is crucial for linking different parts of the molecule together .

The synthetic route is designed to optimize yield and purity, ensuring that the final compound exhibits high potency against its target.

Molecular Structure Analysis

Structure and Data

The molecular structure of Bcr-abl Inhibitor II includes multiple functional groups that facilitate its interaction with the Bcr-Abl protein. Key structural features include:

  • Molecular Weight: Approximately 374.1 g/mol
  • Hydrogen Bond Donors: 2
  • Rotatable Bonds: 6
  • Topological Polar Surface Area: 90.13 Ų

These properties contribute to its ability to effectively bind to the ATP-binding site of the Bcr-Abl protein, thereby inhibiting its activity .

Chemical Reactions Analysis

Reactions and Technical Details

Bcr-abl Inhibitor II undergoes various chemical reactions, which include:

  1. Oxidation: Typically involves converting alcohols to ketones or aldehydes.
  2. Reduction: Commonly performed using sodium borohydride to reduce ketones or aldehydes.
  3. Substitution Reactions: These reactions introduce new functional groups into the compound, enhancing its biological activity.

Common reagents include hydrogen peroxide for oxidation and sodium azide for nucleophilic substitutions .

Mechanism of Action

The mechanism of action for Bcr-abl Inhibitor II involves binding to the ATP-binding site of the Bcr-Abl fusion protein. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking phosphorylation events that activate downstream signaling pathways critical for cell proliferation and survival in cancer cells. This inhibition ultimately leads to reduced tumor growth and increased apoptosis in affected cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bcr-abl Inhibitor II exhibits several notable physical and chemical properties:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on formulation.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain efficacy.

These properties are essential for its application in both laboratory settings and potential therapeutic use .

Applications

Scientific Uses

Bcr-abl Inhibitor II serves multiple roles in scientific research:

  1. Structure-Activity Relationship Studies: It is used as a tool compound to explore how structural modifications affect kinase inhibition.
  2. Cancer Research: The inhibitor is pivotal in studying resistance mechanisms in chronic myelogenous leukemia and acute lymphoblastic leukemia.
  3. Drug Development: Ongoing research aims to refine this compound or develop derivatives with improved efficacy against resistant Bcr-Abl variants .
Historical Development of Bcr-abl Inhibitors

Evolution of Targeted Therapy in Chronic Myeloid Leukemia (CML)

The treatment paradigm for CML shifted radically with the development of tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL1 oncoprotein. Prior to the 2000s, CML management relied on non-specific agents like interferon-α, hydroxyurea, and allogeneic stem cell transplantation, which offered limited efficacy and significant toxicity [9]. The identification of the Philadelphia chromosome in 1960 and subsequent characterization of the BCR-ABL1 fusion protein established a precise molecular target for drug development [7]. This led to the era of rational drug design, where inhibition of aberrant kinase activity became the central therapeutic strategy. The clinical success of imatinib validated the "oncogene addiction" hypothesis in CML and cemented tyrosine kinase inhibition as a blueprint for targeted cancer therapy [5] [9].

Role of Bcr-abl Fusion Protein in CML Pathogenesis

The BCR-ABL1 fusion protein results from a reciprocal translocation between chromosomes 9 and 22 (t(9;22)(q34;q11)), forming the Philadelphia chromosome. This chimeric protein exhibits constitutive tyrosine kinase activity due to:

  • Autophosphorylation: Loss of autoinhibitory domains from native c-ABL
  • Oligomerization: BCR coiled-coil domains promote dimerization/activation [1]
  • Substrate Recruitment: Tyr177 in BCR serves as docking site for adaptor proteins (e.g., GRB2, GAB2) [1] [4]

Structurally, BCR-ABL1 contains modular domains critical for oncogenicity:

  • Oligomerization domain (BCR residues 1-72) enabling tetramer formation
  • SH2 domain facilitating protein-protein interactions
  • Kinase domain with ATP-binding pocket (P-loop, catalytic loop, activation loop)
  • DNA-binding and actin-binding domains [1] [7]

Downstream signaling pathways hyperactivated by BCR-ABL1 include:

  • RAS/RAF/MEK/ERK (proliferation)
  • PI3K/AKT/mTOR (survival)
  • JAK/STAT (differentiation blockade)
  • SRC kinases (migration/adhesion) [1] [8]

Emergence of First-Generation Inhibitors: Imatinib and Its Limitations

Imatinib (STI571) was developed through high-throughput screening of phenylaminopyrimidine derivatives optimized for potency and selectivity. Its mechanism involves:

  • Competitive inhibition: Binds the ATP-binding site in the kinase domain
  • Conformational selectivity: Stabilizes the inactive DFG-out conformation
  • Key interactions: Six hydrogen bonds with ABL residues (Met318, Thr315, Glu286, Asp381, Ile360, His361) [5] [9]

Despite unprecedented efficacy (5-year survival >89% in chronic phase), limitations emerged:

  • Primary resistance: 20-30% of chronic-phase patients fail to achieve major molecular response
  • Secondary resistance: 15-20% lose response due to:
  • Kinase domain mutations (e.g., T315I, P-loop mutations)
  • BCR-ABL1 amplification
  • Splice variants (e.g., BCR-ABL35INS) [2] [4]
  • Pharmacological limitations: Variable bioavailability and OCT1-mediated cellular uptake

Table 1: Common BCR-ABL1 Mutations Conferring Imatinib Resistance

Mutation LocationExample MutationsResistance MechanismPrevalence in Resistant Cases
P-loopG250E, Y253H, E255K/VAlters ATP-binding affinity36-48%
T315I gatekeeperT315IDisrupts H-bond; steric hindrance15-20%
Activation loopH396P/RStabilizes active conformation4-10%
SH2 contact siteM351TAlters protein stability5-12%

Rational Design of Second- and Third-Generation Inhibitors

Structural insights from imatinib resistance guided next-generation inhibitors:

Second-generation inhibitors:

  • Dasatinib: Binds both active and inactive conformations; 325-fold more potent vs BCR-ABL1 WT; active against all P-loop mutations except T315I [7] [9]
  • Nilotinib: Optimized imatinib derivative with 20-50x higher affinity; overcomes mutations via tighter hydrophobic packing [3] [5]
  • Bosutinib: Dual SRC/ABL inhibitor; effective against Y253H/E255K mutations [9]

Third-generation inhibitors:

  • Ponatinib: Carbon-carbon triple bond linker bypasses T315I steric clash; inhibits all single mutants (IC50: 0.5 nM for WT) [3] [7]

Table 2: Generational Evolution of BCR-ABL1 Inhibitors

Inhibitor GenerationRepresentative DrugsKey Structural FeaturesIC50 vs BCR-ABL1 WT (nM)Mutation Coverage
First (2001)ImatinibBenzamide-pyrimidine core100-500Limited (excludes T315I)
Second (2006-2009)Dasatinib, NilotinibFlexible binding; hydrophobic pockets0.8-25Most mutations except T315I
Third (2012)PonatinibEthynyl linker0.5All single mutants including T315I

Properties

Product Name

Bcr-abl Inhibitor II

IUPAC Name

4-fluoro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Molecular Formula

C16H11F2N3OS2

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C16H11F2N3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22)

InChI Key

ZDYQINDXPNAOKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.